Methods of Application: The therapeutic applications of THC and its metabolites are typically administered orally or through inhalation . The specific method of application can vary depending on the specific therapeutic goal and the patient’s condition .
Results or Outcomes: The pharmacological effects of THC appear within a few minutes of smoking and may last for several hours . Its behavioral effects include feelings of euphoria, relaxation, and altered time perception . Its major side effects may include lack of concentration, impaired memory, and paranoia .
Summary of the Application: In the field of clinical applications of mass spectrometry, a method has been developed for the quantitation of total 11-Nor-9-Carboxy-Delta 9-Tetrahydrocannabinol in urine and blood using Gas Chromatography-Mass Spectrometry (GC-MS) .
Methods of Application: The procedure described involves the addition of deuterated internal standard THC-COOH-d9 into the sample followed by hydrolysis of conjugated THC-COOH by alkali . THC-COOH is extracted from urine or blood using liquid–liquid extraction followed by preparation of its trimethylsilyl derivatives . The analysis of derivatized THC-COOH is performed using gas-chromatography/mass spectrometry (GC/MS) .
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, commonly referred to as 11-nor-9-carboxy-delta-9-tetrahydrocannabinol or THC-COOH, is a significant metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. It is characterized by the molecular formula C21H28O4 and a molecular weight of approximately 344.44 g/mol . Unlike its parent compound, THC-COOH is non-psychoactive and is primarily recognized for its role as a biomarker in drug testing, particularly in forensic and clinical settings. It is the most abundant cannabinoid found in bodily fluids following cannabis consumption, making it an important indicator of exposure to cannabis .
The metabolic pathway of THC-COOH begins with the conversion of THC into 11-hydroxy-delta-9-tetrahydrocannabinol, which subsequently undergoes oxidation to form 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This transformation involves hydroxylation followed by carboxylation reactions . Notably, THC-COOH does not exhibit significant psychoactive properties but retains some biological activity, particularly in inhibiting certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation pathways .
The synthesis of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid can be achieved through several methods:
These methods allow for both natural extraction from cannabis and synthetic production for research and clinical applications .
THC-COOH has several applications:
Studies have shown that THC-COOH interacts with various biological systems:
Several compounds are structurally or functionally similar to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid:
Compound Name | Description |
---|---|
Delta-9-Tetrahydrocannabinol | The primary psychoactive component of cannabis; precursor to THC-COOH. |
11-Hydroxy-delta-9-tetrahydrocannabinol | An active metabolite of delta-9-tetrahydrocannabinol; exhibits psychoactive effects. |
Cannabidiol | A non-psychoactive cannabinoid with various therapeutic potentials; structurally distinct. |
Tetrahydrocannabivarin | A cannabinoid that may have unique therapeutic properties; less studied than other cannabinoids. |
The uniqueness of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid lies in its role as a stable metabolite that serves as an indicator of cannabis use without exhibiting psychoactive effects, thereby providing a valuable tool for both clinical and forensic applications .
The hepatic metabolism of delta(9)-tetrahydrocannabinol to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid involves a sophisticated enzymatic network predominantly mediated by cytochrome P450 enzymes [4]. Cytochrome P450 2C9 emerges as the primary catalyst responsible for the initial hydroxylation step, demonstrating the highest catalytic efficiency with a fraction metabolized value of 0.91 and an unbound Michaelis constant of 3 nanomolar [29]. Cytochrome P450 3A4 contributes to this biotransformation process as a secondary pathway, particularly in the metabolism of intermediate metabolites [14].
The liver-type fatty acid binding protein plays a crucial role in facilitating the intracellular transport of delta(9)-tetrahydrocannabinol to cytochrome P450 enzymes within hepatocytes [18]. This protein accommodates one molecule of delta(9)-tetrahydrocannabinol within its ligand binding pocket, serving as an essential carrier that enables efficient biotransformation [18]. Studies utilizing fatty acid binding protein knockout mice demonstrated reduced biotransformation rates, confirming the critical role of this transport protein in cannabinoid metabolism [18].
Enzyme System | Primary Function | Kinetic Parameters |
---|---|---|
Cytochrome P450 2C9 | Initial hydroxylation | Fraction metabolized: 0.91, Km: 3 nM |
Cytochrome P450 3A4 | Secondary metabolism | Variable contribution |
Fatty Acid Binding Protein 1 | Intracellular transport | High binding affinity |
The transformation of delta(9)-tetrahydrocannabinol to 11-hydroxy-delta(9)-tetrahydrocannabinol represents the initial phase of metabolic processing, occurring through microsomal hydroxylation allylic to the delta(9) double bond [2]. This oxidation reaction primarily targets the carbon at position 11, resulting in the formation of the 11-hydroxymethyl moiety as the major product [2]. Minor hydroxylation pathways also occur at the carbon-8 position, contributing to the overall metabolic profile [2].
The subsequent oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol to 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid involves non-microsomal oxidation processes mediated by aldehyde oxidase and aldehyde dehydrogenase enzymes [17]. Aldehyde oxidase demonstrates particular importance in this conversion, with hydralazine inhibition studies revealing marked decreases in carboxylic acid formation [17]. The process involves an unstable aldehyde intermediate that undergoes rapid oxidation to yield the final carboxylic acid metabolite [17].
Research utilizing human liver microsomes has demonstrated that the formation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid exhibits nicotinamide adenine dinucleotide dependence, with formation rates significantly enhanced in the presence of this cofactor [17]. Microsomal aldehyde oxygenase activity specifically catalyzed by cytochrome P450 2C subfamily enzymes contributes to this oxidative transformation [21].
The glucuronidation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid represents a critical Phase II metabolic process that enhances water solubility and facilitates excretion [10]. UDP-glucuronosyltransferase 1A1 and UDP-glucuronosyltransferase 1A3 emerge as the primary enzymes responsible for this conjugation reaction, demonstrating measurable activity toward the carboxylic acid substrate [10]. These hepatic enzymes recognize the substrate despite its full negative charge, distinguishing them from other UDP-glucuronosyltransferase isoforms that show reduced activity [10].
The resulting glucuronide conjugate of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid constitutes the predominant metabolite found in urine, underscoring the critical role of these hepatic enzymes in cannabinoid clearance [10]. Biliary excretion represents an important elimination pathway for this glucuronide conjugate, with concentrations ranging from 139 to 21,275 nanograms per milliliter detected in human bile samples [24].
The glucuronidation process exhibits substrate specificity, with UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 1A10 showing reduced activity toward 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid compared to other cannabinoid metabolites [10]. This differential recognition pattern reflects the structural requirements for optimal enzyme-substrate interactions within the UDP-glucuronosyltransferase family [10].
UDP-Glucuronosyltransferase Isoform | Activity Level | Substrate Preference |
---|---|---|
UGT1A1 | High | 11-nor-9-carboxy-THC |
UGT1A3 | High | 11-nor-9-carboxy-THC |
UGT1A9 | Low | Other cannabinoids |
UGT1A10 | Low | Other cannabinoids |
The tissue distribution of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid demonstrates distinctive patterns that reflect its physicochemical properties and metabolic origins [11]. Liver tissue exhibits the highest concentrations of this metabolite, with mean values reaching 322.4 nanograms per gram in postmortem analyses [11]. This hepatic accumulation reflects the primary site of metabolic formation and the role of the liver in cannabinoid biotransformation processes [11].
Kidney tissue demonstrates significant accumulation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, with mean concentrations of 138.5 nanograms per gram, reflecting its role in renal elimination pathways [11]. Blood concentrations average 34.1 nanograms per milliliter, serving as the primary matrix for systemic distribution [11]. Lung tissue shows relatively lower concentrations at 38.0 nanograms per gram, despite being the primary route of exposure through inhalation [11].
Adipose tissue represents a unique distribution compartment where 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid may accumulate through incorporation into fat stores [23]. Studies demonstrate that lipolytic conditions can enhance the release of stored cannabinoids from adipose tissue back into systemic circulation [30]. This phenomenon explains the prolonged detection windows observed in chronic users and the potential for elevated blood concentrations during periods of enhanced fat metabolism [30].
Brain tissue exhibits minimal accumulation of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, with concentrations typically below 3 nanograms per gram [11]. This limited central nervous system penetration reflects the polar nature of the carboxylic acid metabolite and its reduced ability to cross the blood-brain barrier compared to the parent compound [26].
Tissue Type | Mean Concentration | Range | Clinical Significance |
---|---|---|---|
Liver | 322.4 ng/g | Variable | Primary metabolism site |
Kidney | 138.5 ng/g | Variable | Elimination pathway |
Blood | 34.1 ng/mL | Variable | Systemic distribution |
Lung | 38.0 ng/g | Variable | Limited accumulation |
Brain | <3.0 ng/g | Minimal | Poor penetration |
The elimination kinetics of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid exhibit complex patterns characterized by prolonged half-life values that significantly exceed those of the parent compound [12]. Terminal elimination half-life estimates range from 44.2 to 64.0 hours following oral administration, with no significant differences observed across varying dose levels [19]. Heavy cannabis users demonstrate extended elimination patterns, with half-life values potentially reaching 4.3 to 12.6 days in chronic exposure scenarios [12].
The apparent elimination half-life prior to reaching cutoff concentrations of 15 nanograms per milliliter averages 21.1 to 24.1 hours for therapeutic dose ranges [19]. This parameter proves clinically relevant for interpretation of drug testing results and represents the practical detection window for most analytical applications [19]. The terminal urinary elimination half-life demonstrates values of approximately two to three days for dose ranges spanning 0.39 to 14.8 milligrams per day [19].
Biliary excretion contributes significantly to the overall elimination profile of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid and its glucuronide conjugate [24]. Enterohepatic recirculation of these metabolites extends the apparent elimination half-life and contributes to the prolonged detection windows observed in biological matrices [24]. This recirculation process involves the hydrolysis of glucuronide conjugates in the intestinal tract and subsequent reabsorption of the unconjugated metabolite [24].
Individual variability in elimination kinetics reflects differences in metabolic enzyme expression, body composition, and frequency of use [1]. Factors such as cytochrome P450 2C9 polymorphisms, UDP-glucuronosyltransferase activity levels, and hepatic fatty acid binding protein expression contribute to inter-individual differences in clearance rates [18]. Age-related variations also influence elimination patterns, with adolescent subjects demonstrating enhanced metabolic conversion rates compared to adult populations [20].
Parameter | Value Range | Clinical Application |
---|---|---|
Terminal Half-life | 44.2-64.0 hours | Long-term detection |
Apparent Half-life | 21.1-24.1 hours | Practical cutoff |
Urinary Half-life | 2-3 days | Screening programs |
Chronic User Half-life | 4.3-12.6 days | Extended detection |